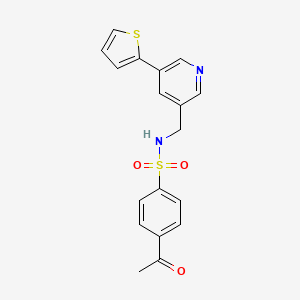

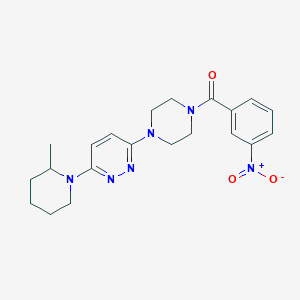

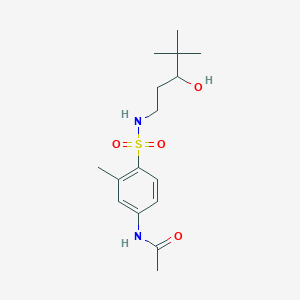

N-(but-3-yn-1-yl)-2-(2-methoxyethoxy)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(but-3-yn-1-yl)-2-(2-methoxyethoxy)isonicotinamide, also known as BAY 41-2272, is a chemical compound that has been synthesized for scientific research purposes. This compound is a potent activator of the enzyme soluble guanylyl cyclase (sGC), which is involved in various physiological processes.

Scientific Research Applications

Supramolecular Chemistry and Materials Science

Isonicotinamide derivatives, including compounds structurally related to N-(but-3-yn-1-yl)-2-(2-methoxyethoxy)isonicotinamide, have been utilized in the directed assembly of copper(II)-carboxylates . These compounds serve as effective supramolecular reagents, facilitating the formation of inorganic–organic hybrid materials with infinite 1-D chains. Such structures are significant for materials science, demonstrating the ligand's versatility in forming consistent supramolecular motifs despite the presence of structurally diverse inorganic blocks (Aakeröy et al., 2003).

Organic and Medicinal Chemistry

In the realm of organic synthesis , isonicotinamide derivatives have shown the ability to undergo doubly dearomatising intramolecular coupling , leading to the formation of spirocyclic compounds. This process, which involves both a nucleophilic and an electrophilic heterocycle, is pivotal for creating complex molecular architectures with potential applications in drug development and organic materials (Brice & Clayden, 2009).

Antimicrobial Research

A series of imidazolidine derivatives of isonicotinamide have been synthesized and evaluated for their antimicrobial properties. These compounds exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, fungal strains like Candida Albicans, and against Mycobacterium tuberculosis. This highlights the potential of isonicotinamide derivatives in developing new antimicrobial agents (Patel, Paliwal, & Bhandari, 2017).

Crystal Engineering and Co-crystal Formation

Isonicotinamide's role in co-crystal formation with carboxylic acids to create multicomponent solid forms showcases its utility in crystal engineering. Such co-crystals are characterized by their robust hydrogen bonding and are studied for their potential in designing new solid-state materials with tailored properties (Lemmerer & Fernandes, 2012).

Neuroimaging and Alzheimer's Disease Research

Carbon-11 labeled isonicotinamides have been synthesized as potential PET agents for imaging the GSK-3 enzyme in Alzheimer's disease. These novel small-molecule agents are designed to non-invasively probe the activity of enzymes implicated in neurodegenerative disorders, offering insights into disease mechanisms and aiding in the development of targeted therapies (Gao, Wang, & Zheng, 2017).

properties

IUPAC Name |

N-but-3-ynyl-2-(2-methoxyethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-3-4-6-15-13(16)11-5-7-14-12(10-11)18-9-8-17-2/h1,5,7,10H,4,6,8-9H2,2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOADLGSIISWJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

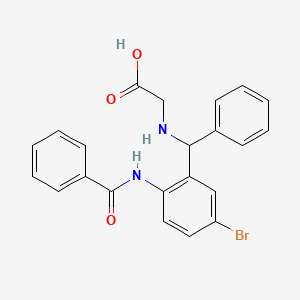

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2765607.png)

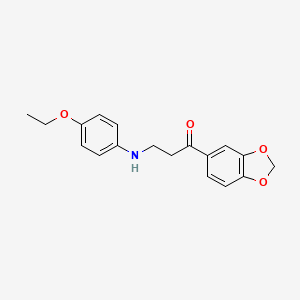

![(2E)-3-(3-{[(2Z)-3-(aminocarbonyl)-6-methoxy-2H-chromen-2-ylidene]amino}phenyl)acrylic acid](/img/structure/B2765617.png)

![3-benzyl-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

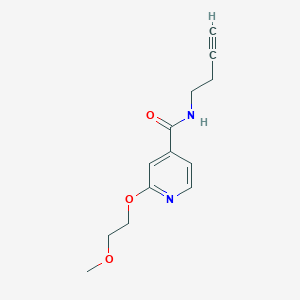

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2765626.png)